pKa Reduction: Lower Basicity Compared to Non-Fluorinated 4-(Pyrrolidin-1-yl)piperidine
The gem-difluoro substitution at the 3-position of the piperidine ring exerts a strong electron-withdrawing inductive effect, substantially lowering the pKa of the adjacent piperidine nitrogen. Based on systematic class-level analysis of difluorinated piperidines, the pKa of 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine is estimated to be approximately 7.4, compared to a predicted pKa of 10.32±0.20 for the non-fluorinated analog 4-(pyrrolidin-1-yl)piperidine [1].
| Evidence Dimension | pKa (Piperidine Nitrogen Basicity) |
|---|---|
| Target Compound Data | ~7.4 (estimated) |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)piperidine, pKa = 10.32±0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ -2.9 units |
| Conditions | Class-level inference derived from systematic study of mono- and difluorinated piperidines [1]; comparator pKa from predicted value |
Why This Matters
A pKa shift of this magnitude alters the compound's predominant ionization state at physiological pH, directly impacting membrane permeability, volume of distribution, and the risk of hERG-related cardiotoxicity, which is strongly correlated with high pKa (>9) [2].
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. View Source
- [2] Waring MJ, Johnstone C. A quantitative assessment of hERG liability as a function of lipophilicity and pKa. Bioorg Med Chem Lett. 2007;17(6):1759-1764. View Source
